BenchChemオンラインストアへようこそ!

AChE/BChE-IN-3

Alzheimer's disease Parkinson's disease dementia Dual cholinesterase inhibition

AChE/BChE-IN-3 (BMC-1) is a bambuterol-derived carbamate dual inhibitor with a quantified BChE-preferring profile (SI=15.9)—6.9-fold greater BChE bias than rivastigmine (SI=2.3) and fundamentally distinct from AChE-selective donepezil. Defined IC50 values (elAChE: 6.08 μM; eqBChE: 0.383 μM) ensure reproducible probing of BChE-compensatory mechanisms in advanced AD/PD dementia models. It serves as a validated reference for SAR studies and DMPK investigations. Avoid uncontrolled kinetic variables of generic substitutes; choose AChE/BChE-IN-3 for experimental reproducibility.

Molecular Formula C15H24N2O3
Molecular Weight 280.36 g/mol
Cat. No. B12410208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BChE-IN-3
Molecular FormulaC15H24N2O3
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC=C1)OC(=O)N(C)C)O
InChIInChI=1S/C15H24N2O3/c1-15(2,3)16-10-13(18)11-7-6-8-12(9-11)20-14(19)17(4)5/h6-9,13,16,18H,10H2,1-5H3
InChIKeyUFIFVGYQSOMULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BChE-IN-3 (BMC-1) for Dual Cholinesterase Inhibition in Neurodegenerative Disease Research


AChE/BChE-IN-3 (also known as BMC-1) is a synthetic carbamate-based dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This compound is a bambuterol derivative that lacks one of the carbamoyloxy groups on the benzene ring, and was developed as a research tool for investigating cholinergic dysfunction in Alzheimer's disease (AD) and Parkinson's disease (PD) dementia models [1]. Its primary utility lies in its defined and reproducible inhibitory profile against both AChE and BChE, making it suitable for in vitro enzymatic assays and preclinical studies requiring dual cholinesterase modulation [1].

Why AChE/BChE-IN-3 Cannot Be Interchanged with Other Cholinesterase Inhibitors in Research


Generic substitution among cholinesterase inhibitors is scientifically invalid due to significant differences in their AChE/BChE selectivity ratios, potency, and kinetic binding mechanisms. For instance, AChE/BChE-IN-3 exhibits a distinct BChE-preferring profile with a selectivity index (SI = IC50 AChE / IC50 BChE) of approximately 15.9, while the widely used comparator rivastigmine demonstrates a much lower SI of 2.3 [1], [2]. Furthermore, donepezil is a highly AChE-selective inhibitor (SI = 0.0024), making it fundamentally unsuitable for experiments requiring balanced or BChE-biased dual inhibition [2]. Simply using a 'dual inhibitor' from a different chemical class, such as a piperidine-based compound, introduces uncontrolled variables in target engagement and off-target activity, directly impacting the reproducibility of results in Alzheimer's disease and related neurodegenerative research [1], [2].

Quantitative Differentiation Guide for AChE/BChE-IN-3 Against Key Cholinesterase Inhibitor Comparators


AChE/BChE-IN-3 vs. Rivastigmine: Direct Head-to-Head Potency Comparison

In the same study, AChE/BChE-IN-3 (BMC-1) was directly compared to rivastigmine, a clinically approved dual AChE/BChE inhibitor. The assay established that AChE/BChE-IN-3 exhibited significantly greater potency against both electric eel AChE (elAChE) and equine serum BChE (eqBChE) than rivastigmine under identical experimental conditions [1]. This places AChE/BChE-IN-3 among a select group of nine carbamates from the series that demonstrated superior in vitro efficacy to the reference standard [1].

Alzheimer's disease Parkinson's disease dementia Dual cholinesterase inhibition In vitro enzymology

AChE/BChE-IN-3 vs. Rivastigmine and Donepezil: Quantitative Comparison of Selectivity Profiles

The selectivity profile, quantified as the Selectivity Index (SI = IC50 AChE / IC50 BChE), is a critical determinant of a compound's downstream biological effects in Alzheimer's disease models. AChE/BChE-IN-3 demonstrates a strong preference for BChE inhibition (SI = 15.9), which is markedly different from the selectivity profiles of both rivastigmine (SI = 2.3) and donepezil (SI = 0.0024) [1], [2]. This distinct BChE bias is relevant because BChE activity increases and progressively compensates for declining AChE activity in the later stages of Alzheimer's disease [1].

Selectivity index BChE preference Alzheimer's disease progression Comparative pharmacology

AChE/BChE-IN-3 vs. AChE/BChE-IN-10: Comparison of Dual Inhibition Potency and Selectivity

Within the broader class of AChE/BChE dual inhibitors, significant variability exists in both absolute potency and selectivity. AChE/BChE-IN-10 is another compound in this series, and a direct comparison of their reported IC50 values reveals crucial distinctions. While AChE/BChE-IN-10 (IC50 AChE = 0.176 μM, IC50 BChE = 0.47 μM) is more potent against AChE, it exhibits a much lower selectivity index (SI = 0.37) than AChE/BChE-IN-3 (SI = 15.9) [1], . This means AChE/BChE-IN-10 is a balanced dual inhibitor, whereas AChE/BChE-IN-3 is a BChE-preferring dual inhibitor.

AChE/BChE-IN series Comparative inhibitory activity BChE preference Tool compound selection

AChE/BChE-IN-3 vs. Donepezil: Superior BChE Inhibition for Advanced AD Modeling

Donepezil, a widely used AChE inhibitor, is fundamentally unsuitable for studies focused on the role of BChE in advanced Alzheimer's disease due to its extremely weak BChE inhibition. AChE/BChE-IN-3 demonstrates a BChE IC50 of 0.383 μM, which is approximately 20-fold more potent than the reported BChE IC50 of donepezil (7.6 μM) [1], [2]. This quantitative difference underscores the need for a dedicated dual inhibitor like AChE/BChE-IN-3 when the research question specifically addresses BChE activity.

Butyrylcholinesterase inhibition Alzheimer's disease progression Donepezil Selective inhibition

Optimal Research and Industrial Application Scenarios for AChE/BChE-IN-3


In Vitro Modeling of Late-Stage Alzheimer's Disease (AD) Cholinergic Deficit

This application leverages the quantified BChE-preferring selectivity of AChE/BChE-IN-3 (SI = 15.9) established in Section 3 [1]. In advanced AD, BChE activity is known to increase and compensate for the loss of AChE. Using AChE/BChE-IN-3 in cellular or enzymatic assays allows researchers to specifically probe the contribution of BChE to total cholinergic tone and investigate the downstream effects of BChE inhibition in a disease-relevant context, which cannot be accurately modeled with an AChE-selective inhibitor like donepezil (SI = 0.0024) or a less selective dual inhibitor like rivastigmine (SI = 2.3) [2].

Comparative Cholinesterase Inhibitor Profiling and Structure-Activity Relationship (SAR) Studies

As demonstrated in the head-to-head comparison with rivastigmine [1], AChE/BChE-IN-3 serves as a key reference point for evaluating novel carbamate-based or dual cholinesterase inhibitors. Its well-defined IC50 values (elAChE: 6.08 μM; eqBChE: 0.383 μM) and distinct selectivity profile provide a robust quantitative benchmark for SAR studies aimed at optimizing dual inhibition potency, selectivity, or blood-brain barrier permeability. The direct comparison data from the Wu et al. study makes it an ideal control compound for new chemical entities in the same pharmacologic class [1].

Preclinical Development of Therapeutics for Parkinson's Disease Dementia (PDD)

Given that rivastigmine is clinically approved for PDD and that AChE/BChE-IN-3 demonstrates superior in vitro potency against both AChE and BChE [1], this compound is a high-value tool for preclinical PDD research. Its use in in vivo models allows for the investigation of enhanced dual cholinergic enhancement on motor and cognitive outcomes associated with PDD, providing a potential foundation for next-generation therapeutics that may offer improved efficacy over the current standard of care.

Assessing the Contribution of BChE to Toxicological or Detoxification Pathways

BChE plays a critical role in the detoxification of certain xenobiotics, including organophosphates and specific ester-containing drugs. With its potent BChE inhibition (IC50 = 0.383 μM) [1], AChE/BChE-IN-3 is an ideal chemical probe for in vitro studies designed to isolate the specific contribution of BChE to the metabolism or detoxification of a test compound. This application is highly relevant in drug metabolism and pharmacokinetics (DMPK) and environmental toxicology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BChE-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.